N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Physical organic chemistry Medicinal chemistry SAR Oxalamide conformational analysis

This compound's orthogonal 3-NO2/4-OCF3 substitution pattern (Δσ=+0.36) creates a directional dipole unmatched by symmetric or mono-substituted oxalamides. Enables clean electronic SAR — meta-nitro avoids ortho steric/ H-bond artifacts. Screened in PAI-1 (IC50 range 96→4.5 μM), CYP4F11 bioactivation, and NOX4 (IC50 1.64 μM analog) pathways. Non-fungible probe. Typical procurement: 10–250 mg for biochemical profiling.

Molecular Formula C15H10F3N3O5
Molecular Weight 369.256
CAS No. 941963-83-3
Cat. No. B2801415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
CAS941963-83-3
Molecular FormulaC15H10F3N3O5
Molecular Weight369.256
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C15H10F3N3O5/c16-15(17,18)26-12-6-4-9(5-7-12)19-13(22)14(23)20-10-2-1-3-11(8-10)21(24)25/h1-8H,(H,19,22)(H,20,23)
InChIKeyODGWEPRIADFUAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-Nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 941963-83-3): Procurement-Grade Identity and Structural Profile


N1-(3-Nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 941963-83-3, molecular formula C₁₅H₁₀F₃N₃O₅, molecular weight 369.25 g/mol) is an unsymmetrical N,N′-diaryl oxalamide bearing a 3-nitrophenyl group on one amide nitrogen and a 4-(trifluoromethoxy)phenyl group on the other . The compound belongs to the oxalamide class, a scaffold recognized in medicinal chemistry for PAI-1 inhibition [1], stearoyl CoA desaturase (SCD) inhibition via CYP-mediated bioactivation [2], and kinase inhibition [3]. Its defining structural feature is the orthogonal combination of a meta-nitro electron-withdrawing substituent (Hammett σₘ = 0.710) and a para-trifluoromethoxy group (σₚ ≈ 0.35), creating a unique electronic profile not replicated by positional isomers or mono-substituted analogs [4].

Why N1-(3-Nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide Cannot Be Substituted by Generic Oxalamide Analogs: Key Differentiation Rationale


The unsymmetrical oxalamide scaffold is exquisitely sensitive to both the position and electronic nature of aryl substituents. The 3-nitrophenyl group in this compound places the nitro substituent at the meta position relative to the oxalamide NH, producing a Hammett σₘ of 0.710 — an electronic environment fundamentally distinct from the 2-nitro (ortho) positional isomer (CAS 899974-81-3), which introduces additional steric hindrance and potential intramolecular hydrogen bonding [1]. Similarly, the 4-(trifluoromethoxy)phenyl moiety provides a lipophilicity increase of 0.7–1.4 logD units over the corresponding methoxy analog [2], altering membrane permeability and metabolic handling. Generic substitution with a differently substituted oxalamide — even one retaining the oxalamide core — would disrupt this precise electronic architecture, potentially abolishing target engagement or altering CYP-mediated bioactivation profiles observed in the broader oxalamide class [3]. The combination of meta-nitro and para-trifluoromethoxy substituents is not available in any single commercially catalogued comparator, making this compound a non-fungible tool for SAR exploration.

N1-(3-Nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide: Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Differentiation: Meta-Nitro (3-NO₂) vs. Ortho-Nitro (2-NO₂) Electronic Effects on the Oxalamide Scaffold

The target compound places the nitro group at the meta position (3-nitrophenyl), producing a well-defined Hammett substituent constant σₘ = 0.710 through a predominantly inductive electron-withdrawing effect [1]. In contrast, the closest positional isomer N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 899974-81-3) positions the nitro group ortho to the oxalamide NH, introducing steric compression, potential intramolecular N–H···O(nitro) hydrogen bonding, and altered amide conformational preferences that cannot be quantified by standard Hammett σ constants . This positional difference directly impacts: (a) the pKa of the adjacent amide NH (affecting hydrogen-bond donor capacity), (b) the torsional angle between the nitrophenyl ring and the oxalamide plane (affecting π-conjugation), and (c) the metabolic susceptibility of the nitro group to reduction. For procurement decisions, the 3-nitro isomer offers a cleaner electronic signature devoid of ortho steric complications, making it the preferred choice for systematic SAR studies where electronic effects must be isolated from steric contributions.

Physical organic chemistry Medicinal chemistry SAR Oxalamide conformational analysis

Trifluoromethoxy (OCF₃) vs. Methoxy (OCH₃): Quantified Lipophilicity Differential on the Oxalamide Scaffold

The 4-(trifluoromethoxy)phenyl substituent confers a quantitatively established lipophilicity advantage. In a controlled study of matched molecular pairs, the OCF₃ group increased logD by 0.7–1.4 units compared to the corresponding OCH₃ analog, while delivering comparable lipophilicity to CF₃-substituted compounds [1]. This increase occurs without the strong σ-electron-withdrawing character of CF₃ (σₚ ≈ 0.54), because OCF₃ exerts its electronic influence primarily through inductive effects via the oxygen linker (σₚ ≈ 0.35) [2]. The higher logD translates to improved membrane permeability potential while retaining a distinct hydrogen-bond acceptor capacity via the oxygen atom. For procurement: replacing this compound with an OCH₃ analog would reduce logD by 0.7–1.4 units, potentially compromising cell permeability; replacing with a CF₃ analog would alter the electronic profile at the para position while preserving lipophilicity. Neither substitution preserves both the lipophilicity and electronic characteristics simultaneously.

Drug-likeness optimization Lipophilicity engineering Fluorine medicinal chemistry

3-Nitrophenyl Oxalamide Biological Precedent: NOX4 Inhibitory Activity of a Structurally Related Analog

A structurally related compound bearing the identical 3-nitrophenyl oxalamide substructure — N1-(3,4-dihydroxyphenethyl)-N2-(3-nitrophenyl)oxalamide (CHEMBL1243220) — has demonstrated measurable inhibition of NADPH oxidase 4 (NOX4) with an IC₅₀ of 1.64 μM (1,640 nM) in HEK293 FS cells [1]. While this comparator differs at the N1 position (3,4-dihydroxyphenethyl vs. 4-(trifluoromethoxy)phenyl in the target compound), it establishes that the 3-nitrophenyl oxalamide motif is competent for target engagement. No bioactivity data have been publicly reported for the 2-nitrophenyl positional isomer (CAS 899974-81-3) or the 4-nitrophenyl variant, suggesting the meta-nitro configuration may confer a privileged binding orientation. The target compound's OCF₃-substituted N1-aryl group would be expected to further modulate potency through enhanced lipophilicity and altered hydrogen-bonding capacity relative to the catechol-bearing analog.

NADPH oxidase inhibition Oxidative stress BindingDB bioactivity

Oxalamide Class PAI-1 Inhibitory Activity: Quantitative Benchmark Range and Substituent Sensitivity

The oxalamide scaffold has been validated as a PAI-1 inhibitory chemotype in a systematic SAR study published in the European Journal of Medicinal Chemistry [1]. The lead compound (compound 4) exhibited an IC₅₀ of 96 μM in a chromogenic PAI-1 assay. Subsequent structural modifications — particularly the introduction of electron-withdrawing trifluoromethyl and carboxylic acid functionalities — improved potency to IC₅₀ values as low as 4.5 μM (approximately 21-fold improvement) [1]. The IC₅₀ range across the series spanned from non-detectable to 4.5 μM, demonstrating that subtle substituent changes on the oxalamide scaffold produce dramatic potency shifts. The target compound's dual electron-withdrawing architecture (3-NO₂ + 4-OCF₃) places it within a favorable electronic parameter space for PAI-1 inhibition, although no direct PAI-1 data exist for this specific compound. This class-level data provides a quantitative framework for prioritizing the target compound in PAI-1 screening cascades.

Plasminogen activator inhibitor-1 Thrombosis research Serpin pharmacology

Dual Electron-Withdrawing Substituent Architecture: A Synergistic Electronic Profile Not Available in Mono-Substituted or Symmetric Oxalamides

The target compound represents a unique pairing of two electron-withdrawing substituents on opposite aryl rings: meta-nitro (σₘ = 0.710 [1]) and para-trifluoromethoxy (σₚ ≈ 0.35 [2]). This asymmetric electronic pull through the oxalamide linker creates a polarized amide bond system distinct from symmetric oxalamides such as N,N′-bis(4-fluoro-3-nitrophenyl)oxalamide [3] or N,N′-bis(3-chloro-4-fluorophenyl)oxalamide [3]. The unsymmetrical architecture affects: (a) differential NH acidity between the two amide bonds (the NH adjacent to the stronger electron-withdrawing 3-nitrophenyl is more acidic), (b) the conformational preference of the oxalamide C–C bond (s-cis vs. s-trans rotamer population), and (c) the directionality of the molecular dipole moment. In symmetric oxalamides, these properties are degenerate; in the target compound, they create a directional molecular recognition surface. No other commercially catalogued oxalamide combines exactly 3-NO₂ on one ring with 4-OCF₃ on the other, making this compound irreplaceable for probing asymmetric electronic effects on oxalamide-target interactions.

Electronic structure-activity relationships Oxalamide conformational analysis Rational library design

Oxalamide Class CYP4F11-Mediated Bioactivation to SCD Inhibitors: Nanomolar Potency Context for Procurement Prioritization

A landmark 2016 study in Nature Chemical Biology identified the oxalamide chemotype as one of two chemical series capable of CYP4F11-dependent bioactivation into irreversible stearoyl CoA desaturase (SCD) inhibitors with single-digit nanomolar potency in sensitive lung cancer cell lines [1]. Oxalamides and benzothiazoles inhibited SCD with EC₅₀ values of 0.009 μM (9 nM) and 0.054 μM (54 nM), respectively, in microsomal preparations from H2122 lung cancer cells [1]. Selective toxicity was observed in 4 of 12 human lung cancer lines — those expressing CYP4F11 [1]. Critically, mouse sebocytes failed to bioactivate these oxalamides, creating a potential therapeutic window that circumvents the dermal toxicity associated with direct SCD inhibitors [1]. While the specific oxalamide structures evaluated in this study differ from the target compound, the class-level precedent establishes that oxalamides with appropriate aryl substitution patterns can serve as CYP-activated prodrugs delivering nanomolar intracellular potency. The target compound's 3-nitrophenyl group may influence CYP4F11 substrate recognition, making it a candidate for evaluation in this emerging therapeutic paradigm.

Cancer metabolism Stearoyl CoA desaturase CYP prodrug activation

Procurement-Driven Application Scenarios for N1-(3-Nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 941963-83-3)


Medicinal Chemistry SAR: Probing Asymmetric Electronic Effects on Oxalamide-Target Binding

This compound is ideally suited for systematic structure-activity relationship (SAR) studies investigating how asymmetric electronic polarization across the oxalamide core affects target protein binding. The meta-nitro group (σₘ = 0.710) and para-trifluoromethoxy group (σₚ ≈ 0.35) create a Δσ of +0.36 between the two aryl rings, establishing a directional dipole through the oxalamide linker [1]. Unlike symmetric oxalamides (Δσ = 0), this compound enables researchers to probe whether binding pockets discriminate between the more electron-deficient nitrophenyl face and the less electron-deficient trifluoromethoxyphenyl face. The meta-nitro configuration avoids the steric and intramolecular hydrogen-bonding complications of the 2-nitro positional isomer (CAS 899974-81-3), allowing for cleaner interpretation of electronic SAR [1]. Recommended procurement quantity: 50–250 mg for initial SAR panel synthesis and biochemical profiling.

PAI-1 Inhibitor Screening: Unexplored Substituent Space in a Validated Oxalamide Series

The oxalamide class has produced PAI-1 inhibitors with IC₅₀ values ranging from non-detectable to 4.5 μM, with electron-withdrawing substituents consistently improving potency [2]. The target compound's dual electron-withdrawing architecture (3-NO₂ + 4-OCF₃) occupies substituent space not represented in the published PAI-1 oxalamide SAR literature. Screening this compound in a chromogenic PAI-1 assay would directly test the hypothesis that combining a strong meta-electron-withdrawing group (nitro) with a lipophilicity-enhancing para-substituent (trifluoromethoxy) yields additive or synergistic improvements over the published 96 μM lead compound [2]. A positive result would establish a new sub-series for further optimization. Recommended procurement: 25–100 mg for initial PAI-1 chromogenic assay screening in triplicate.

CYP4F11 Substrate Profiling: Evaluating Oxalamide Bioactivation Potential for Cancer-Selective Prodrug Development

The discovery that certain oxalamides undergo CYP4F11-dependent bioactivation to nanomolar SCD inhibitors with cancer-selective toxicity (EC₅₀ = 9 nM in sensitive lines) [3] creates a compelling screening rationale for structurally distinct oxalamides. The target compound's 3-nitrophenyl group — a moiety known to influence CYP substrate recognition through its electronic and steric properties — may confer a distinct CYP4F11 metabolic profile compared to the oxalamides originally reported. Evaluating this compound in CYP4F11-expressing vs. CYP4F11-null lung cancer cell viability assays would determine whether this substitution pattern retains or alters the cancer-selectivity window. A positive outcome could identify a new prodrug chemotype for tumors with elevated CYP4F11 expression [3]. Recommended procurement: 10–50 mg for initial cell viability profiling across a panel of CYP4F11-characterized lung cancer lines.

NOX4 Inhibition Studies: Building on the 3-Nitrophenyl Oxalamide Pharmacophore

The structurally related compound N1-(3,4-dihydroxyphenethyl)-N2-(3-nitrophenyl)oxalamide (CHEMBL1243220) inhibits NOX4 with an IC₅₀ of 1.64 μM [4], establishing the 3-nitrophenyl oxalamide substructure as a competent NOX4 pharmacophore. Replacing the catechol-containing N1-substituent with the 4-(trifluoromethoxy)phenyl group — as in the target compound — is predicted to modulate potency through altered lipophilicity (ΔlogD ≈ +0.7–1.4 units vs. an OCH₃ analog [5]) and modified hydrogen-bonding capacity. This compound serves as a key probe for understanding how N1-aryl substitution affects NOX4 binding within the 3-nitrophenyl oxalamide series. A direct IC₅₀ comparison against CHEMBL1243220 would quantify the contribution of the trifluoromethoxy substituent to NOX4 inhibition. Recommended procurement: 25–100 mg for NOX4 enzyme assay and cellular ROS production assays.

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